N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group, a pyrrolidinone ring, and a propane-1-sulfonamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonation of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyrrolidinone-containing molecules. Examples include:
- N-(4-chlorophenyl)-2-pyrrolidinone
- N-(4-chlorophenyl)-propane-1-sulfonamide
- N-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide .
Uniqueness
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIAPDKHGZGQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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